1-Ethyl-2-phenylbenzene

Catalog No.
S1894087
CAS No.
1812-51-7
M.F
C14H14
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-phenylbenzene

CAS Number

1812-51-7

Product Name

1-Ethyl-2-phenylbenzene

IUPAC Name

1-ethyl-2-phenylbenzene

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3

InChI Key

DLMYHUARHITGIJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=C2

Description

The exact mass of the compound 1-Ethyl-2-phenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-2-phenylbenzene, with the chemical formula C14H14 and CAS number 1812-51-7, is an aromatic hydrocarbon characterized by a phenyl group attached to a carbon chain that includes an ethyl group. This compound features a unique molecular structure that contributes to its diverse applications in various industrial processes. It is primarily recognized for its solvency properties, making it valuable in chemical manufacturing, particularly in the formulation of paints, coatings, and adhesives .

Physical Properties

  • Molecular Weight: 182.26 g/mol
  • Boiling Point: Approximately 245 °C
  • Density: About 0.87 g/cm³
  • Flash Point: 100 °C

These properties indicate that 1-ethyl-2-phenylbenzene is relatively stable under standard conditions but requires careful handling due to its flammability.

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Substitution Reactions: This includes nitration and sulfonation, where electrophiles replace hydrogen atoms on the aromatic ring.
  • Oxidation Reactions: It can be oxidized to form ketones or carboxylic acids under specific conditions .

The compound has been studied for its oxidation processes, which are essential for understanding its reactivity and potential transformations in chemical syntheses.

Research on the biological activity of 1-ethyl-2-phenylbenzene is limited, but some studies suggest potential interactions with biological systems. Its structural similarities to other aromatic compounds may imply that it could exhibit certain toxicological effects or biological activities, although specific data on its pharmacological properties are sparse.

1-Ethyl-2-phenylbenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of ethyl chloride with phenylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
    C6H5C6H5+C2H5ClAlCl3C6H5C2H5+HCl\text{C}_6\text{H}_5\text{C}_6\text{H}_5+\text{C}_2\text{H}_5\text{Cl}\xrightarrow{\text{AlCl}_3}\text{C}_6\text{H}_5\text{C}_2\text{H}_5+\text{HCl}
  • Hydrocarbon Rearrangement: Another method involves rearranging simpler hydrocarbons under heat and pressure conditions to yield 1-ethyl-2-phenylbenzene.

These synthesis methods highlight the compound's accessibility for industrial applications.

1-Ethyl-2-phenylbenzene finds extensive use in various applications:

  • Solvent in Paints and Coatings: Its high solvency power allows it to dissolve resins and pigments effectively.
  • Chemical Manufacturing: Employed as a solvent for reactions and extractions.
  • Adhesives and Sealants: Its compatibility with various materials enhances product performance.

These applications leverage the compound's unique properties, making it indispensable in many industrial sectors .

Several compounds share structural similarities with 1-ethyl-2-phenylbenzene. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
EthylbenzeneC8H10Used primarily as a precursor to styrene production.
1,2-DiphenylethaneC14H12Exhibits similar solvency but different reactivity.
BiphenylC12H10Consists of two phenyl groups; used as a heat transfer medium.

Uniqueness of 1-Ethyl-2-phenylbenzene

What sets 1-ethyl-2-phenylbenzene apart from these similar compounds is its specific structure that combines an ethyl group with a phenyl group at distinct positions on the benzene ring. This configuration enhances its solvency properties compared to other related aromatic compounds, making it particularly effective in industrial applications requiring high-performance solvents.

XLogP3

4.3

Boiling Point

266.0 °C

Melting Point

-6.0 °C

Other CAS

40529-66-6
1812-51-7

Wikipedia

1,1'-Biphenyl, ethyl-

General Manufacturing Information

1,1'-Biphenyl, ethyl-: INACTIVE

Dates

Modify: 2023-07-21

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